![molecular formula C23H24N4O3 B2437100 N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 1251695-20-1](/img/structure/B2437100.png)
N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Description
N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known as AMPP, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. AMPP belongs to the benzoxazine family of compounds and has been studied for its ability to modulate various biological pathways.
Scientific Research Applications
Chemical Synthesis and Derivatives
- A study described the preparation of 4-Methylene-4 H-3,1-benzoxazines, involving a process that may be relevant to the synthesis of compounds related to N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (Fresneda, Bleda, Sánz, & Molina, 2007).
Antibacterial and Antifungal Activity
- Some benzoxazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in developing antimicrobial agents (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).
Antitumor Activities
- Research on nitrogen heterocycles, including benzoxazine derivatives, has revealed their potential as antitumor agents. This highlights the compound's relevance in cancer research and therapy development (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
Antioxidant Activities
- A study evaluated the antioxidant activities of various synthesized compounds, including benzoxazine derivatives. This suggests potential applications in oxidative stress-related conditions (El-Moneim, El‐Deen, & El-Fattah, 2011).
Antiarrhythmic Properties
- Benzoxazine derivatives have been explored for their antiarrhythmic properties against ischemia-reperfusion injury, indicating potential therapeutic applications in cardiac conditions (Koini et al., 2009).
properties
IUPAC Name |
N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-30-12-4-11-24-22(28)16-7-10-20-18(13-16)21-19(14-25-20)23(29)27(26-21)17-8-5-15(2)6-9-17/h5-10,13-14,26H,3-4,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMARCCVXSTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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